molecular formula C15H16N4O4 B2524342 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034293-44-0

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2524342
CAS No.: 2034293-44-0
M. Wt: 316.317
InChI Key: NDNOWJZCROIZKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a dioxopyrrolidinyl moiety conjugated via an acetamide linker to an ethyl group bearing a pyrazole ring substituted with a furan-2-yl group. Its molecular formula is C₁₆H₁₇N₅O₃, with a molecular weight of 327.34 g/mol . The Smiles notation (O=C(CN1C(=O)CCC1=O)NCCn1cc(-c2ccco2)cn1) highlights the connectivity of the pyrrolidinone, acetamide, pyrazole, and furan units .

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4/c20-13(10-19-14(21)3-4-15(19)22)16-5-6-18-9-11(8-17-18)12-2-1-7-23-12/h1-2,7-9H,3-6,10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNOWJZCROIZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Potential Applications/Notes
Target Compound : 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide C₁₆H₁₇N₅O₃ 327.34 Pyrazole-furan core; acetamide linker Possible agrochemical or drug candidate due to pyrazole-acetamide motifs .
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide C₂₂H₂₂N₄O₄ 406.40 Benzamide instead of acetamide; additional methyl groups on pyrazole Increased steric bulk may alter binding affinity or solubility .
2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(...ethyl)acetamide C₂₄H₂₀F₄N₆O₄S 588.51 Difluoromethyl-pyrazole; chlorinated indazolyl and trifluoromethylphenyl substituents Likely designed for therapeutic targets (e.g., kinase inhibition) .
2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide (metazachlor) C₁₄H₁₆ClN₃O 293.75 Chloroacetamide; pyrazole-methyl group; dimethylphenyl Commercial herbicide targeting weed control .
2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide C₁₅H₁₁F₃N₄O₄ 368.27 Oxadiazole ring; trifluoromethylphenyl substituent Oxadiazole may enhance metabolic stability; potential use in drug design .

Physicochemical Properties

  • The benzamide analogue () has a higher molecular weight (406.40 vs. 327.34) due to the aromatic benzoyl group, which may reduce solubility but enhance target binding through π-π interactions .
  • Metazachlor ’s chloroacetamide group confers electrophilicity, critical for its mode of action in disrupting plant cell division .

Research Findings and Limitations

Synthetic Accessibility : The target compound’s synthesis is feasible using standard peptide coupling reagents, but scalability may require optimization due to the furan’s sensitivity to oxidation .

Agrochemical Potential: Structural parallels to metazachlor suggest herbicidal activity, though direct evidence is absent in the provided data .

Therapeutic Prospects : The pyrazole-acetamide scaffold is prevalent in kinase inhibitors (e.g., ), but the furan substituent’s role remains unexplored .

Limitations :

  • No biological activity data (e.g., IC₅₀, LD₅₀) are provided for the target compound.
  • Physical property gaps (e.g., logP, solubility) hinder pharmacokinetic predictions.

Q & A

Basic: What are the recommended synthetic methodologies for preparing 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide?

Methodology:

  • Multi-step synthesis : Begin with coupling reactions between the pyrrolidinone and acetamide precursors, followed by functionalization of the pyrazole-furan moiety. Use acyl chlorides or activated esters for amide bond formation .
  • Reaction conditions : Optimize temperature (typically 60–100°C) and solvent polarity (e.g., DMF or THF) to enhance yield and purity. Catalytic bases like K₂CO₃ may facilitate deprotonation during heterocycle formation .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) to isolate the final compound .

Basic: How is structural confirmation achieved for this compound?

Methodology:

  • Spectroscopic techniques :
    • NMR : ¹H/¹³C NMR to verify connectivity of the pyrrolidinone, acetamide, and pyrazole-furan groups. Key signals include δ ~2.5–3.5 ppm (pyrrolidinone protons) and δ ~7.0–8.5 ppm (aromatic furan/pyrazole protons) .
    • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
    • IR spectroscopy : Stretching frequencies for amide C=O (~1650–1700 cm⁻¹) and furan C-O (~1250 cm⁻¹) .

Basic: What purification strategies are effective for removing byproducts in the final synthesis step?

Methodology:

  • Chromatography : Use reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase for high-purity isolation (>95%) .
  • Recrystallization : Optimize solvent mixtures (e.g., methanol/dichloromethane) to remove unreacted starting materials .

Advanced: How can computational methods guide reaction optimization for this compound?

Methodology:

  • ICReDD framework : Combine quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict optimal solvents, temperatures, and catalysts. For example, simulate activation energies for amide bond formation to reduce trial-and-error experimentation .
  • Reaction path search : Use software like GRRM or Gaussian to map energy landscapes and identify low-energy pathways .

Advanced: What experimental approaches assess the compound’s biological activity in drug discovery?

Methodology:

  • In vitro assays :
    • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (IC₅₀ determination) .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .
  • Target interaction studies : Surface plasmon resonance (SPR) or ITC to measure binding affinities with putative biological targets .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodology:

  • Substituent variation : Modify the furan (e.g., replace with thiophene) or pyrazole groups (e.g., introduce electron-withdrawing substituents) to probe electronic effects .
  • Bioisosteric replacement : Replace the pyrrolidinone with a succinimide ring and compare activity .
  • Data analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Advanced: How do environmental conditions (pH, temperature) affect the compound’s stability?

Methodology:

  • Accelerated stability testing :
    • Thermal stress : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
    • pH stability : Expose to buffers (pH 1–10) and quantify hydrolysis products (e.g., free pyrrolidinone) using LC-MS .

Advanced: What analytical techniques resolve challenges in quantifying trace impurities?

Methodology:

  • HPLC-MS/MS : Use a triple quadrupole system with MRM mode to detect impurities at ppm levels .
  • NMR spiking : Add authentic impurity standards to the sample and compare peak integrations .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodology:

  • Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to evaluate effect sizes across independent studies .
  • Experimental replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .

Advanced: What strategies mitigate safety risks during handling and testing?

Methodology:

  • In silico toxicity prediction : Use tools like ProTox-II or ADMETlab to flag potential mutagenicity or hepatotoxicity .
  • In vitro safety profiling : Conduct Ames tests for mutagenicity and hERG binding assays for cardiotoxicity risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.